1-[(3-nitro-4-{2-[(E)-(3-nitrophenyl)methylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-nitro-4-{2-[(E)-(3-nitrophenyl)methylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid is a complex organic compound featuring a nitro group, a sulfonyl group, and a piperidine ring
Preparation Methods
The synthesis of 1-[(3-nitro-4-{2-[(E)-(3-nitrophenyl)methylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid typically involves multiple steps. One common method includes the condensation of 3-nitrobenzaldehyde with hydrazine derivatives to form the hydrazone intermediate. This intermediate is then reacted with sulfonyl chloride and piperidinecarboxylic acid under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Condensation: The hydrazone moiety can undergo condensation reactions with aldehydes or ketones to form new hydrazone derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-nitro-4-{2-[(E)-(3-nitrophenyl)methylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and hydrazone moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other hydrazone derivatives and sulfonyl-containing molecules. Compared to these, 1-[(3-nitro-4-{2-[(E)-(3-nitrophenyl)methylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Examples of similar compounds include:
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share structural similarities but differ in their specific functional groups and resulting properties.
Properties
IUPAC Name |
1-[3-nitro-4-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]phenyl]sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O8S/c25-19(26)14-6-8-22(9-7-14)33(31,32)16-4-5-17(18(11-16)24(29)30)21-20-12-13-2-1-3-15(10-13)23(27)28/h1-5,10-12,14,21H,6-9H2,(H,25,26)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPGIASVKDQJKV-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.